molecular formula C16H18N6S B3015075 3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380175-24-4

3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B3015075
CAS No.: 2380175-24-4
M. Wt: 326.42
InChI Key: CBMIOCNULSWMOP-UHFFFAOYSA-N
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Description

3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile is a complex organic compound featuring a unique combination of functional groups, including a thiazole ring, an azetidine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Azetidine Ring Formation: The azetidine ring is often constructed via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.

    Coupling Reactions: The thiazole and azetidine intermediates are then coupled using nucleophilic substitution or other coupling reactions to form the desired intermediate.

    Pyrazine Ring Formation: The final step involves the formation of the pyrazine ring, which can be achieved through cyclization reactions involving appropriate dicarbonyl compounds and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, where halogenated derivatives can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation with palladium on carbon (Pd/C).

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The thiazole and pyrazine rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the nature of the disease or condition being studied.

Comparison with Similar Compounds

Similar Compounds

    3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile.

    3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group.

Uniqueness

The presence of the carbonitrile group in 3-[3-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile makes it unique compared to its analogs. This functional group can significantly influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.

Properties

IUPAC Name

3-[3-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6S/c1-21(7-12-10-23-16(20-12)11-2-3-11)13-8-22(9-13)15-14(6-17)18-4-5-19-15/h4-5,10-11,13H,2-3,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMIOCNULSWMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC(=N1)C2CC2)C3CN(C3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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